molecular formula C6H9N3O2 B13315170 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13315170
M. Wt: 155.15 g/mol
InChI Key: JUTGNBYCPSTKOU-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole and ethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce aminoethyl-imidazole derivatives.

Scientific Research Applications

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid.

    Imidazole-4-carboxylic acid: A simpler derivative of imidazole without the aminoethyl group.

    2-Aminoethylimidazole: A compound with a similar structure but lacking the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-(2-aminoethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2,7H2,(H,10,11)

InChI Key

JUTGNBYCPSTKOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCN)C(=O)O

Origin of Product

United States

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